2-Chloro-5-fluoro-6-methoxynicotinic acid
Overview
Description
2-Chloro-5-fluoro-6-methoxynicotinic acid is a useful research compound. Its molecular formula is C7H5ClFNO3 and its molecular weight is 205.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : The compound 2-Chloro-5-fluoro-6-methoxynicotinic acid is involved in complex chemical synthesis processes, demonstrating its reactivity and utility in creating novel chemical structures. For instance, studies have shown its use in the synthesis of diboronic acid-based fluorescent probes for glucose detection in aqueous media and biological matrices. This highlights its potential in developing sensitive diagnostic tools for medical research (Wang et al., 2021).
Electroorganic Synthesis : Another application is found in electroorganic synthesis, where derivatives of nicotinic acid, which share structural similarities with this compound, are utilized. For example, the electrochemical hydrogenation and carboxylation processes are employed to synthesize aminonicotinic acid, showcasing the compound's potential in green chemistry and organic synthesis methodologies (Raju et al., 2003).
Biological Activity and Chemical Sensing : The compound's derivatives have been explored for their biological activity and as components in chemical sensors. For example, research into boronic acid derivatives indicates the potential for fluorescence-based sensing applications, which could be extended to derivatives of this compound for detecting biological analytes (Geethanjali et al., 2015).
Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of pharmaceuticals, showcasing its importance in drug development processes. For instance, it's involved in pathways for creating hypoglycemic agents, indicating its role in developing treatments for conditions like diabetes (Grell et al., 1998).
Environmental Biotechnology : Research into microbial transformation processes has utilized similar chlorinated nicotinic acid derivatives, illustrating applications in bioremediation and the synthesis of key intermediates for agrochemicals. This indicates potential environmental and biotechnological applications for this compound derivatives (Jin et al., 2011).
Properties
IUPAC Name |
2-chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-4(9)2-3(7(11)12)5(8)10-6/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPMYHTVZWCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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